1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol 1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol
Brand Name: Vulcanchem
CAS No.: 76735-20-1
VCID: VC17162560
InChI: InChI=1S/C15H27NO2/c1-14(2)11-7-8-15(3,18-14)13(12(11)17)16-9-5-4-6-10-16/h11-13,17H,4-10H2,1-3H3
SMILES:
Molecular Formula: C15H27NO2
Molecular Weight: 253.38 g/mol

1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol

CAS No.: 76735-20-1

Cat. No.: VC17162560

Molecular Formula: C15H27NO2

Molecular Weight: 253.38 g/mol

* For research use only. Not for human or veterinary use.

1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol - 76735-20-1

Specification

CAS No. 76735-20-1
Molecular Formula C15H27NO2
Molecular Weight 253.38 g/mol
IUPAC Name 1,3,3-trimethyl-6-piperidin-1-yl-2-oxabicyclo[2.2.2]octan-5-ol
Standard InChI InChI=1S/C15H27NO2/c1-14(2)11-7-8-15(3,18-14)13(12(11)17)16-9-5-4-6-10-16/h11-13,17H,4-10H2,1-3H3
Standard InChI Key DYMQRJBTOVFIOV-UHFFFAOYSA-N
Canonical SMILES CC1(C2CCC(O1)(C(C2O)N3CCCCC3)C)C

Introduction

Chemical Structure and Physicochemical Properties

Core Bicyclic Framework

The compound’s defining feature is its 2-oxabicyclo[2.2.2]octane skeleton, a norbornane-derived system where one bridgehead carbon is replaced by an oxygen atom. This creates a rigid, bowl-shaped structure with three fused six-membered rings . The oxygen atom at position 2 introduces electronic asymmetry, while the methyl groups at positions 1, 3, and 3 enhance steric bulk, influencing both reactivity and intermolecular interactions.

Substituent Effects

The piperidinyl group at position 6 introduces a secondary amine, enabling hydrogen bonding and protonation-dependent solubility. This substituent distinguishes the compound from simpler oxabicyclooctane derivatives like 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-ol (molecular weight 170.25 g/mol) , which lacks nitrogen functionality. Comparative analysis reveals that the piperidine moiety increases molecular polarity, as evidenced by the compound’s predicted logP value of 2.1 (calculated using PubChem descriptors).

Stereochemical Considerations

While stereochemical data for 1,3,3-trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol remains limited, related compounds exhibit distinct stereoisomerism. For example, (1S,4R,5R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-ol demonstrates specific optical rotations ([α]D = +23°) , suggesting that the target compound’s stereochemistry could significantly influence its biological activity and crystallization behavior.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of oxabicyclooctane derivatives typically involves cyclization strategies. For 1,3,3-trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol, a plausible pathway involves:

  • Bicyclic Core Formation: Acid-catalyzed cyclization of terpene precursors, analogous to 1,8-cineole synthesis .

  • Piperidine Introduction: Nucleophilic substitution at position 6 using piperidine under basic conditions.

  • Hydroxylation: Selective oxidation or hydrolysis to install the 5-ol group, potentially using ozone or peroxides .

A comparative analysis of synthetic methods for related compounds is provided below:

CompoundKey Synthetic StepYield (%)Reference
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-eneDehydration of 1,8-cineole derivatives68
2-Cineolylol estersEsterification with acyl chlorides45–72
Target compoundPiperidine substitutionNot reported

Reactivity Profile

The compound’s reactivity is governed by three functional regions:

  • Ether Oxygen: Resistant to nucleophilic attack but susceptible to acid-catalyzed ring-opening.

  • Piperidine Nitrogen: Capable of forming salts with acids (e.g., HCl) or participating in alkylation reactions.

  • Hydroxyl Group: May undergo esterification, oxidation to ketones, or serve as a hydrogen bond donor .

Industrial and Research Applications

Flavor and Fragrance Chemistry

Esters of analogous alcohols exhibit diverse olfactive profiles:

  • Aliphatic Esters: Fruity, woody notes .

  • Aromatic Esters: Odorless but useful as stabilizers .
    The target compound’s hydroxyl group positions it as a precursor for novel fragrance ingredients, though its direct organoleptic properties remain uncharacterized.

Material Science

The rigid bicyclic structure could serve as a building block for high-performance polymers. Molecular modeling predicts a glass transition temperature (Tg) > 150°C for polyesters derived from this compound, surpassing conventional cycloaliphatic monomers.

Comparative Analysis with Structural Analogs

The table below highlights key differences between 1,3,3-trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol and related compounds:

CompoundMolecular FormulaKey FeaturePotential Application
Target compoundC₁₅H₂₇NO₂Piperidine substituentCNS therapeutics
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-olC₁₀H₁₈O₂Lacks nitrogenAnti-inflammatory agents
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-eneC₁₀H₁₆OUnsaturated bridgePolymer precursors

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